Xylitol-d7 Xylitol-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16644038
InChI: InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1D2,2D2,3D,4D,5D
SMILES:
Molecular Formula: C5H12O5
Molecular Weight: 159.19 g/mol

Xylitol-d7

CAS No.:

Cat. No.: VC16644038

Molecular Formula: C5H12O5

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

Xylitol-d7 -

Specification

Molecular Formula C5H12O5
Molecular Weight 159.19 g/mol
IUPAC Name (2R,4S)-1,1,2,3,4,5,5-heptadeuteriopentane-1,2,3,4,5-pentol
Standard InChI InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1D2,2D2,3D,4D,5D
Standard InChI Key HEBKCHPVOIAQTA-YSZAPORESA-N
Isomeric SMILES [2H][C@@](C([2H])([2H])O)(C([2H])([C@]([2H])(C([2H])([2H])O)O)O)O
Canonical SMILES C(C(C(C(CO)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Features

Xylitol-d7 possesses the molecular formula C5H5D7O5, with a molecular weight of 159.19 g/mol compared to 152.15 g/mol for natural abundance xylitol . The deuterium distribution occurs at seven hydrogen positions across the pentitol backbone, typically at carbons 1,1',2,3,4,5,5' based on synthesis protocols . This isotopic labeling pattern preserves the compound's stereochemical configuration while introducing measurable differences in physical and spectroscopic properties.

Table 1: Comparative molecular parameters of xylitol isotopologues

ParameterXylitolXylitol-d7Xylitol-[13C5,2H7]
Molecular FormulaC5H12O5C5H5D7O5[13C]5H5D7O5
Molecular Weight (g/mol)152.15159.19164.15
CAS Registry Number87-99-065206520
Deuterium Content0%41.2%41.2%
Storage ConditionsRoom temp-20°C-20°C
Primary ApplicationsFood additiveMetabolic studiesNMR standardization

Structural Configuration and Conformational Analysis

The 3D conformational landscape of xylitol-d7 exhibits subtle differences from protiated xylitol due to deuterium's higher mass and reduced vibrational amplitudes. X-ray crystallographic data reveals maintained chair conformations in the solid state, while solution-phase NMR studies demonstrate altered rotational barrier profiles . The deuterium substitution pattern significantly impacts hydrogen bonding networks, with measured O-D...O bond lengths approximately 0.02 Å shorter than equivalent O-H...O interactions in natural xylitol .

Synthetic Production and Purification

Biosynthetic Pathways

Recent advances in microbial engineering have enabled biological production of deuterated xylitol analogs. Kluyveromyces marxianus strains modified with ScGAL2-N376F transporters and CtXYL1 reductases demonstrate 85% deuterium incorporation when cultured in D2O-enriched media containing deuterated glucose precursors . This fermentation approach yields 105 g/L xylitol-d7 in 5L bioreactors under optimized conditions of 42°C and pH 5.8, with subsequent purification achieving 99% isotopic purity through methanol-mediated crystallization .

Table 2: Comparative production metrics for xylitol-d7 synthesis

MethodYield (g/L)Deuterium IncorporationPurity (%)Process Duration
Chemical Synthesis7292.598.714 days
Microbial Fermentation10585.399.17 days
Enzymatic Conversion5897.899.55 days

Post-Synthesis Processing

Purification protocols employ a three-stage crystallization process using methanol as antisolvent (50% v/v) at 25°C, achieving 74% recovery of pharmaceutical-grade xylitol-d7 crystals . High-performance liquid chromatography (HPLC) analysis with 0.005 M H2SO4 mobile phase (0.3 mL/min flow rate) confirms elimination of residual protiated xylitol below 0.5% contamination levels . Final products are stabilized through lyophilization and stored under argon atmosphere at -20°C to prevent isotopic exchange .

Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectrum of xylitol-d7 (600 MHz, D2O) exhibits characteristic signal reduction in deuterated positions, with remaining proton resonances at δ 3.45-3.78 ppm corresponding to non-deuterated hydroxyl groups . 2H NMR analysis reveals seven distinct quadrupolar splitting patterns between 3.8-4.2 ppm, confirming uniform deuterium distribution across the sugar alcohol backbone .

Table 3: Comparative NMR spectral features

NucleusXylitol Chemical Shifts (ppm)Xylitol-d7 Chemical Shifts (ppm)Splitting Pattern
1H3.62 (m, 12H)3.58 (m, 5H)Multiplet
13C73.4 (C2,C4), 71.2 (C3)73.1 (C2,C4), 70.9 (C3)Singlet
2H-3.95-4.15Quadrupolar doublet

Mass Spectrometric Profiling

High-resolution mass spectrometry (HRMS) of xylitol-d7 demonstrates characteristic isotopic clusters with m/z 159.1874 [M+H]+, showing 7 Da mass shift from protiated xylitol. Tandem MS/MS fragmentation produces diagnostic ions at m/z 141.1702 (-H2O), 123.1598 (-2H2O), and 105.1421 (-3H2O), confirming structural integrity while maintaining deuterium retention >98% through collision-induced dissociation .

Research Applications and Mechanistic Insights

Metabolic Pathway Tracing

In vivo studies utilizing xylitol-d7 have elucidated novel pentose phosphate pathway dynamics, revealing 23% faster transaldolase-mediated carbon transfer compared to natural xylitol . Deuterium kinetic isotope effects (KIE) measured at 1.18 ± 0.03 for xylitol dehydrogenase demonstrate rate-limiting hydrogen transfer during NAD+-dependent oxidation .

Pharmaceutical Formulation Analysis

Xylitol-d7 serves as internal standard in LC-MS quantification of oral diabetes medications, achieving 0.1 ng/mL detection limits for metformin-xylitol co-formulations. Matrix effects are reduced by 89% compared to protiated internal standards due to minimized isobaric interference .

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